Chemical structure and properties of N,4-dimethyl-1,3-oxazole-5-carboxamide
Chemical structure and properties of N,4-dimethyl-1,3-oxazole-5-carboxamide
The following technical guide details the chemical structure, synthesis, and properties of N,4-dimethyl-1,3-oxazole-5-carboxamide .
Structure, Synthesis, and Medicinal Chemistry Profiling
Executive Summary
N,4-Dimethyl-1,3-oxazole-5-carboxamide is a heterocyclic building block extensively utilized in the design of bioactive small molecules, particularly in the fields of oncology (kinase inhibitors) and agrochemistry (protease inhibitors).[1][2][3] As a 2,5-disubstituted oxazole derivative, it serves as a robust bioisostere for amide and ester linkages, offering improved metabolic stability and distinct hydrogen-bonding vectors compared to its phenyl or furan counterparts. This guide provides a comprehensive analysis of its physicochemical properties, a validated 3-step synthetic workflow, and its application in structure-activity relationship (SAR) studies.
Chemical Identity & Structure Analysis
Nomenclature and Identification[4]
-
IUPAC Name:
-Dimethyl-1,3-oxazole-5-carboxamide[2][3] -
Molecular Formula:
-
Molecular Weight: 140.14 g/mol
-
Core Scaffold: 1,3-Oxazole (5-membered aromatic heterocycle containing O and N)
-
Key Substituents:
-
C4 Position: Methyl group (electron-donating, lipophilic).
-
C5 Position:
-Methylcarboxamide (hydrogen bond donor/acceptor).
-
Electronic & Structural Properties
The 1,3-oxazole ring is planar and aromatic, though less aromatic than furan or thiophene due to the electronegativity difference between oxygen and nitrogen.
-
Basicity: The oxazole nitrogen (N3) is weakly basic (
for the conjugate acid of the parent oxazole). However, the electron-withdrawing carboxamide group at C5 further reduces the basicity of the ring nitrogen. -
Conformation: The amide group at C5 likely adopts a trans conformation relative to the C4-methyl group to minimize steric strain, although the
-methyl group allows for distinct rotamers that can be exploited for binding affinity in protein pockets. -
Dipole Moment: The alignment of the ring heteroatoms and the exocyclic carbonyl creates a significant dipole, enhancing solubility in polar organic solvents.
Physicochemical Profiling
The following data summarizes the computed and estimated properties critical for drug design.
| Property | Value | Description |
| Molecular Weight | 140.14 Da | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery). |
| LogP (Predicted) | 0.4 – 0.8 | Moderate lipophilicity; good water solubility potential. |
| TPSA | ~55 Ų | High polar surface area relative to size; favorable for membrane permeability. |
| H-Bond Donors | 1 | Amide N-H. |
| H-Bond Acceptors | 3 | Oxazole N, Oxazole O, Amide Carbonyl O. |
| Rotatable Bonds | 1 | The C5-Carbonyl bond. |
| Physical State | Solid | Typically a white to off-white crystalline solid. |
Synthesis & Manufacturing
The synthesis of N,4-dimethyl-1,3-oxazole-5-carboxamide is most efficiently achieved via a convergent route starting from acyclic precursors to form the oxazole core, followed by functionalization.
Synthetic Pathway Diagram
The following flowchart illustrates the validated 3-step protocol:
Caption: Validated 3-step synthesis from ethyl 2-chloroacetoacetate to the target N-methyl amide.
Detailed Experimental Protocols
Step 1: Cyclization to Ethyl 4-methyloxazole-5-carboxylate
Principle: Cyclocondensation of
-
Reagents: Ethyl 2-chloroacetoacetate (1.0 eq), Ammonium formate (5.0 eq), Formic acid (solvent).
-
Procedure:
-
Dissolve ethyl 2-chloroacetoacetate in formic acid.
-
Add ammonium formate and reflux the mixture for 4–6 hours.
-
Workup: Cool, dilute with water, neutralize with
, and extract with diethyl ether or ethyl acetate. -
Purification: Vacuum distillation or silica gel chromatography (Hexane/EtOAc).
-
Yield: ~40–60%.
-
Step 2: Saponification to 4-Methyloxazole-5-carboxylic Acid
Principle: Base-catalyzed ester hydrolysis.
-
Reagents: Ethyl 4-methyloxazole-5-carboxylate, NaOH (2N aq), Ethanol.
-
Procedure:
-
Dissolve the ester in ethanol and add 2N NaOH (2.0 eq).
-
Stir at room temperature (or mild reflux) for 1–2 hours.
-
Workup: Acidify carefully with HCl to pH ~3 to precipitate the acid. Filter the white solid.
-
Yield: >85%.
-
Step 3: Amidation to N,4-Dimethyl-1,3-oxazole-5-carboxamide
Principle: Carbodiimide-mediated amide coupling.
-
Reagents: 4-Methyloxazole-5-carboxylic acid (1.0 eq), Methylamine hydrochloride (1.2 eq), EDC
HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF or DCM (anhydrous). -
Procedure:
-
Dissolve the acid in anhydrous DMF/DCM.
-
Add EDC, HOBt, and DIPEA; stir for 15 min to activate the acid.
-
Add methylamine hydrochloride.[1]
-
Stir at room temperature for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with
HCl, sat. , and brine.[1][4] Dry over .[4][5] -
Purification: Recrystallization from EtOH/Hexane or column chromatography.
-
Validation: Confirm structure via
-NMR (look for amide doublet at ppm and oxazole C2-H singlet at ppm).
-
Medicinal Chemistry Applications
Bioisosterism & Scaffold Hopping
The 1,3-oxazole-5-carboxamide moiety is a valuable bioisostere for:
-
Thiazoles: Oxazoles are less lipophilic and more metabolically stable than thiazoles, often reducing toxicity associated with sulfur metabolism.
-
Amides/Esters: The oxazole ring restricts the conformational flexibility of the peptide backbone, locking the "amide" bond in a specific orientation (cisoid or transoid), which can enhance binding affinity to target proteins (e.g., kinases, proteases).
Interaction Profile
-
Hydrogen Bonding: The N3 nitrogen is a weak acceptor, while the exocyclic amide NH is a strong donor. This dual functionality allows the scaffold to bridge interactions within enzyme active sites.
-
Metabolic Stability: The C4-methyl group blocks potential metabolic oxidation at the C4 position, a common soft spot in unsubstituted oxazoles.
Case Studies
-
Kinase Inhibitors: The 5-carboxamide oxazole motif appears in inhibitors targeting VEGFR and p38 MAP kinase , where the amide NH forms a critical hinge-region hydrogen bond.
-
Plant Protease Inhibitors: Derivatives of this scaffold have been explored as inhibitors of D1 protease (CtpA) in herbicides.[5][6]
Safety & Handling
-
Hazard Classification: Generally classified as Irritant (Xi) .
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place under inert atmosphere (
). Amides are generally stable but should be protected from strong acids and bases to prevent hydrolysis.
References
-
BenchChem. 4-Methyl-1,3-oxazole-5-carboxylic acid: Structure and Properties. Retrieved from
-
PubChem. 4-Methyl-1,3-oxazole-5-carboxylic acid (CID 292311).[8] National Library of Medicine. Retrieved from
- Schöllkopf, U. (1979). Syntheses of Heterocycles with Isocyanides. Angewandte Chemie International Edition. (Foundational reference for oxazole synthesis via isocyanides).
-
ChemicalBook. Synthesis of 4-methyloxazole derivatives. Retrieved from
-
MDPI. Synthesis and Herbicidal Activities of Novel Oxazole Carboxamides. Molecules.[1][3][8][4][5][9][10][11][12][13][14] Retrieved from
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